

# Commercial availability and suppliers of 5-Bromo-1,3-dichloro-2-ethoxybenzene

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## Compound of Interest

Compound Name: 5-Bromo-1,3-dichloro-2-ethoxybenzene

Cat. No.: B1373285

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## In-Depth Technical Guide to 5-Bromo-1,3-dichloro-2-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **5-Bromo-1,3-dichloro-2-ethoxybenzene**, a halogenated aromatic ether of interest in synthetic and medicinal chemistry. Due to its lack of ready commercial availability, this guide focuses on a proposed synthetic pathway, estimated physicochemical properties, and potential applications based on structurally related compounds. Detailed experimental protocols for the synthesis are provided, along with a summary of key data in a structured format. This document aims to serve as a valuable resource for researchers considering the synthesis and utilization of this compound in their work.

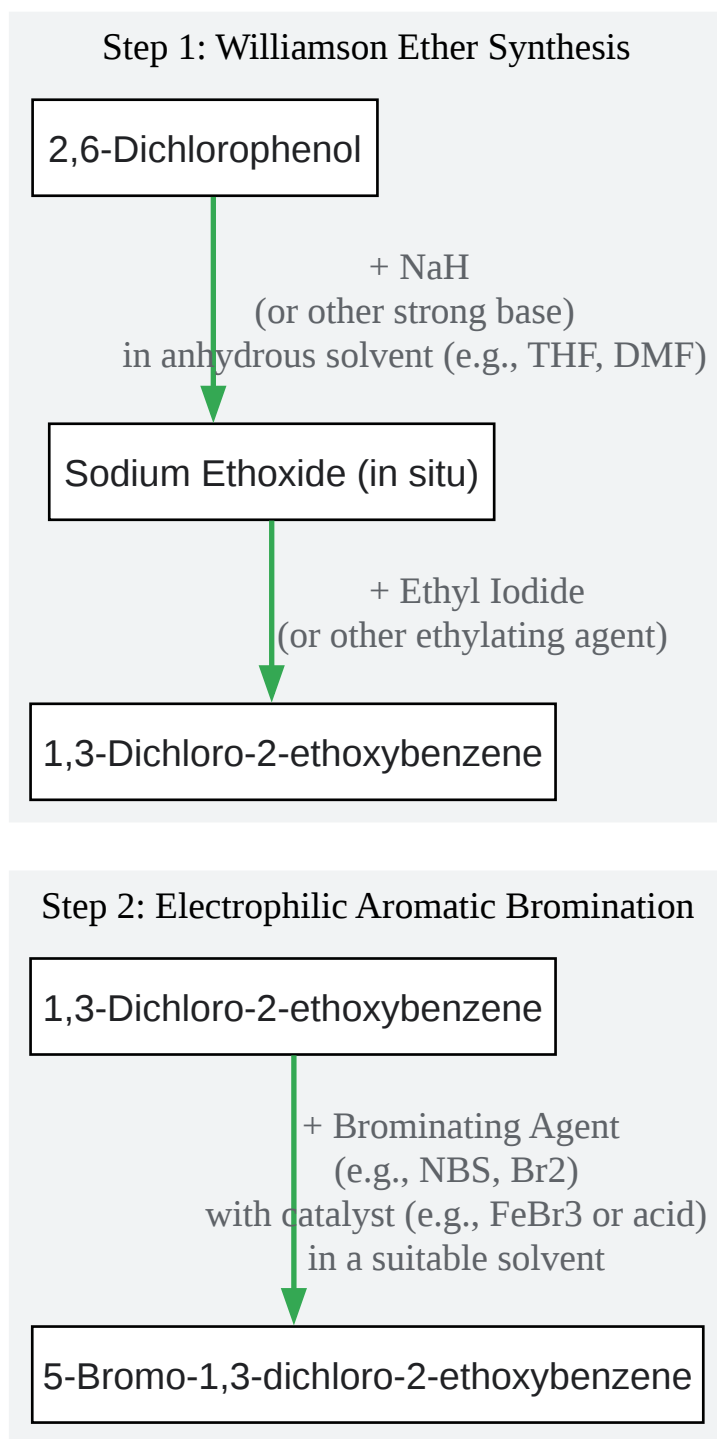
### Commercial Availability and Suppliers

As of late 2025, **5-Bromo-1,3-dichloro-2-ethoxybenzene** is not listed as a stock item in the catalogs of major chemical suppliers. Researchers interested in this compound will likely need to undertake its synthesis. Key starting materials for the proposed synthetic route, such as 2,6-dichlorophenol and ethyl iodide, are readily available from a variety of chemical suppliers.

## Proposed Synthesis

A two-step synthetic route is proposed for the preparation of **5-Bromo-1,3-dichloro-2-ethoxybenzene**, commencing with the readily available 2,6-dichlorophenol. The synthesis involves an initial etherification followed by an electrophilic bromination.

## Synthetic Workflow



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Caption: Proposed two-step synthesis of **5-Bromo-1,3-dichloro-2-ethoxybenzene**.

## Experimental Protocols

## Step 1: Synthesis of 1,3-Dichloro-2-ethoxybenzene (Williamson Ether Synthesis)

This procedure is adapted from standard Williamson ether synthesis protocols.

- Materials:
  - 2,6-Dichlorophenol
  - Sodium hydride (NaH), 60% dispersion in mineral oil
  - Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
  - Ethyl iodide (or ethyl bromide)
  - Diethyl ether
  - Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution
  - Brine (saturated aqueous NaCl solution)
  - Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Procedure:
  - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,6-dichlorophenol (1.0 eq).
  - Dissolve the starting material in anhydrous DMF (or THF).
  - Under a nitrogen atmosphere, cool the solution to 0 °C in an ice bath.
  - Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
  - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium phenoxide.
  - Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise via the dropping funnel.

- Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 1,3-dichloro-2-ethoxybenzene.

#### Step 2: Synthesis of **5-Bromo-1,3-dichloro-2-ethoxybenzene** (Electrophilic Aromatic Bromination)

The ethoxy group is an ortho-, para-directing group. Due to steric hindrance from the adjacent chlorine atoms, bromination is expected to occur at the para position (C5).

- Materials:
  - 1,3-Dichloro-2-ethoxybenzene
  - N-Bromosuccinimide (NBS) or molecular bromine ( $\text{Br}_2$ )
  - Iron(III) bromide ( $\text{FeBr}_3$ ) or a strong acid catalyst
  - Anhydrous dichloromethane (DCM) or other suitable solvent
  - Saturated aqueous sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution (if using  $\text{Br}_2$ )
  - Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
  - Brine

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Procedure:
  - In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1,3-dichloro-2-ethoxybenzene (1.0 eq) in anhydrous DCM.
  - Add the catalyst, for example, a catalytic amount of iron(III) bromide.
  - Cool the mixture to 0 °C.
  - If using NBS (1.1 eq), add it portion-wise. If using liquid bromine (1.1 eq), add it dropwise. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
  - Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
  - Upon completion, quench the reaction. If  $\text{Br}_2$  was used, add saturated aqueous  $\text{Na}_2\text{S}_2\text{O}_3$  solution to consume excess bromine. Then, wash with saturated aqueous  $\text{NaHCO}_3$  solution.
  - Extract the aqueous layer with DCM (3 x volumes).
  - Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$ .
  - Filter and concentrate under reduced pressure.
  - The crude product can be purified by column chromatography on silica gel to afford **5-Bromo-1,3-dichloro-2-ethoxybenzene**.

## Physicochemical Properties

Since experimental data for **5-Bromo-1,3-dichloro-2-ethoxybenzene** is not readily available, the following properties are estimated based on structurally similar compounds such as 2,4-dichloro-1-ethoxybenzene and 5-bromo-1,3-dichloro-2-methoxybenzene.[\[1\]](#)[\[2\]](#)

Property	Estimated Value	Notes
Molecular Formula	C <sub>8</sub> H <sub>7</sub> BrCl <sub>2</sub> O	
Molecular Weight	269.95 g/mol	
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Based on analogs.
Boiling Point	> 200 °C	Estimated to be higher than 2,4-dichloro-1-ethoxybenzene (190-191 °C).[1]
Melting Point	Not readily estimated	Could be a low-melting solid.
Solubility	Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate).	Typical for halogenated aromatic ethers.

## Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for **5-Bromo-1,3-dichloro-2-ethoxybenzene**. These predictions are based on standard chemical shift values and the analysis of similar structures.

Technique	Predicted Data
$^1\text{H}$ NMR	- Aromatic protons: Two singlets or two doublets with a small coupling constant in the range of $\delta$ 7.0-7.5 ppm. - Ethoxy group: A quartet around $\delta$ 4.0-4.2 ppm ( $\text{OCH}_2$ ) and a triplet around $\delta$ 1.3-1.5 ppm ( $\text{CH}_3$ ).
$^{13}\text{C}$ NMR	- Aromatic carbons: Six signals in the aromatic region ( $\delta$ 110-160 ppm), with carbons attached to halogens and oxygen showing distinct shifts. - Ethoxy group: Two signals, one for the $\text{OCH}_2$ carbon (around $\delta$ 65-70 ppm) and one for the $\text{CH}_3$ carbon (around $\delta$ 14-16 ppm).
Mass Spec (EI)	- Molecular ion ( $\text{M}^+$ ) peak with a characteristic isotopic pattern for one bromine and two chlorine atoms.

## Safety and Handling

The toxicological properties of **5-Bromo-1,3-dichloro-2-ethoxybenzene** have not been thoroughly investigated. It should be handled with the standard precautions for a potentially hazardous chemical.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

## Potential Applications and Research Directions

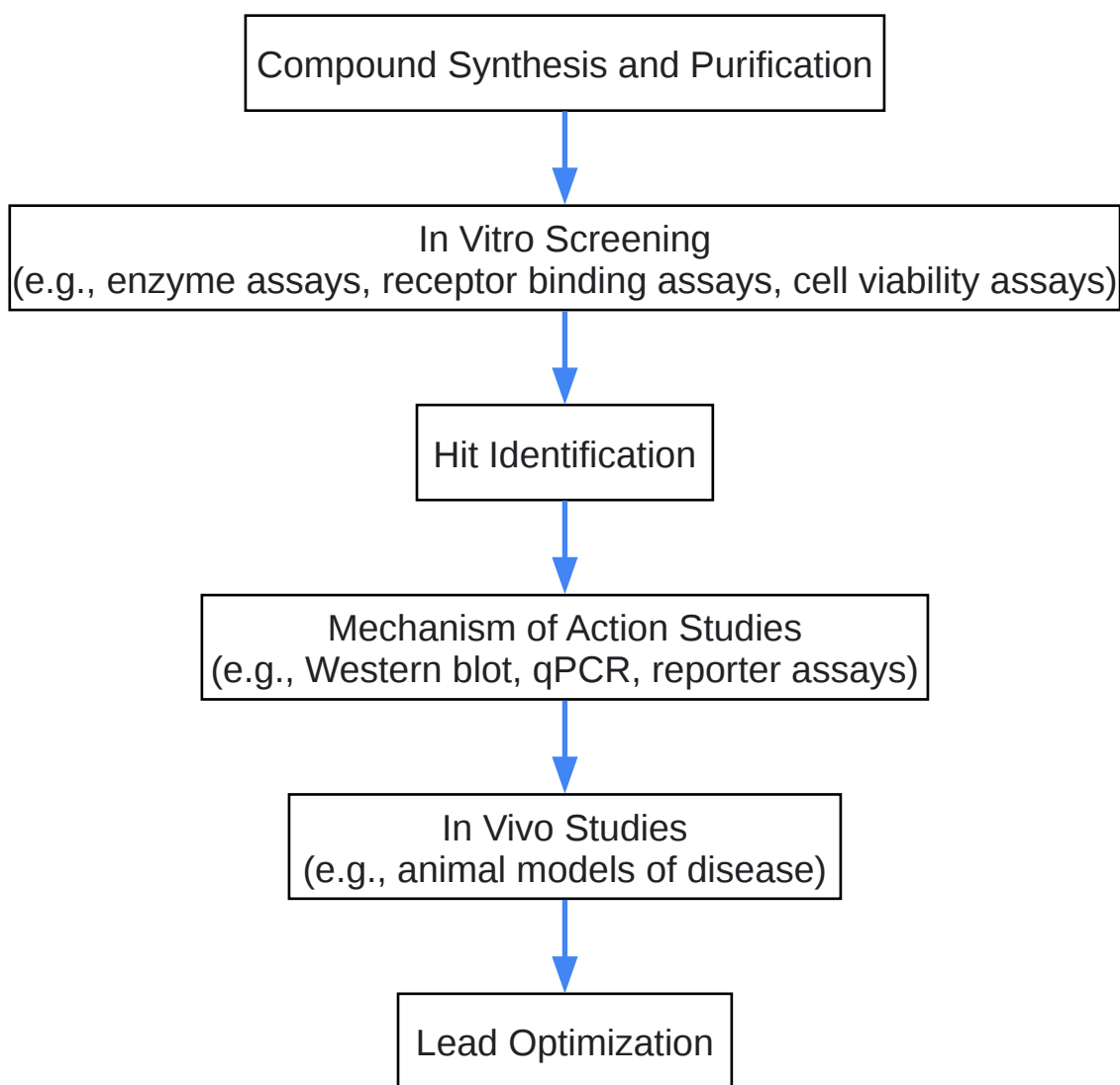
While specific applications for **5-Bromo-1,3-dichloro-2-ethoxybenzene** are not documented, its structure suggests potential utility in several areas of research and development:



- **Medicinal Chemistry:** Halogenated aromatic compounds are common scaffolds in drug discovery. The presence of bromine and chlorine atoms can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. This compound could serve as a building block for the synthesis of novel bioactive molecules.
- **Agrochemicals:** Many pesticides and herbicides are based on halogenated aromatic structures. The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
- **Materials Science:** Substituted benzenes are precursors to various functional materials, including polymers and liquid crystals.

## Signaling Pathways and Experimental Workflows

Currently, there is no published literature describing the involvement of **5-Bromo-1,3-dichloro-2-ethoxybenzene** in any specific biological signaling pathways or established experimental workflows. Researchers investigating the biological activity of this compound would need to conduct initial screening assays to identify potential targets and mechanisms of action. A general workflow for such an investigation is outlined below.



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Caption: General workflow for biological evaluation of a novel compound.

## Conclusion

**5-Bromo-1,3-dichloro-2-ethoxybenzene** represents an interesting, yet underexplored, chemical entity. This guide provides a foundational resource for its synthesis and characterization. The lack of commercial availability necessitates a de novo synthesis, for which a plausible and detailed protocol has been provided. The estimated physicochemical and spectroscopic data should aid in the identification and characterization of the synthesized compound. Further research is warranted to elucidate its biological activities and potential applications in drug discovery, agrochemicals, and materials science.

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